Centanafadine's primary mechanism is the inhibition of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters [1]. This triple reuptake inhibition increases the availability of these neurotransmitters in the synaptic cleft.
The diagram below illustrates this compound's mechanism of action at the synapse:
This compound inhibits NET, DAT, and SERT transporters to increase neurotransmitter levels in the synaptic cleft.
The table below summarizes the quantitative in vitro binding affinity of this compound for each transporter, expressed as the half-maximal inhibitory concentration (IC50) [1]:
| Transporter Target | IC₅₀ (nM) | Inhibition Ratio |
|---|---|---|
| Norepinephrine Transporter (NET) | 6 nM | 1 |
| Dopamine Transporter (DAT) | 38 nM | 6 |
| Serotonin Transporter (SERT) | 83 nM | 14 |
Its strongest affinity is for NET, followed by DAT and SERT, with an inhibition ratio of 1:6:14, respectively [2] [1]. In vivo positron emission tomography (PET) studies in healthy males have confirmed that this compound achieves occupancy at all three transporter targets in the human brain [3].
Substantial evidence from preclinical and clinical studies supports the efficacy and safety of this compound for ADHD.
This compound's development involved a sequence of experiments from in vivo neurochemistry to human clinical trials. The diagram below outlines this key experimental workflow:
Key experimental workflow from preclinical neurochemistry to clinical safety studies.
Key findings from these studies include:
A thorough QT/QTc study was critical to evaluating this compound's potential effect on cardiac repolarization, a known risk with some drugs [3]. The key methodological details are summarized below:
| Protocol Aspect | Description |
|---|---|
| Design | Randomized, double-blind, placebo- and active-controlled (moxifloxacin 400 mg), 3-period crossover trial. |
| Participants | 30 healthy adults (18-65 years). |
| This compound Dose | Supratherapeutic dose of 800 mg total daily dose (400 mg twice daily). |
| Primary Endpoint | Placebo-corrected change from baseline in QTcF interval (ΔΔQTcF). |
| ECG Analysis | Concentration-QTc (C-QTc) modeling. |
| Key Finding | This compound and its major metabolite showed no clinically meaningful effect on cardiac repolarization [3]. |
This compound's triple reuptake inhibition offers a unique profile in the ADHD pharmacopeia. Its efficacy appears to be comparable to other non-stimulants like atomoxetine and viloxazine, though it may be slightly less robust than stimulant medications [2]. However, its potential advantages lie in its different side effect profile and theoretical benefits.
Centanafadine's pharmacological profile is defined by its inhibitory activity at key neurotransmitter transporters. The table below summarizes the core quantitative data from in vitro and in vivo studies.
| Transporter | In Vitro IC₅₀ (nM) [1] [2] | In Vivo IC₅₀ (ng/mL) [3] [4] | In Vivo Maximal/Observed Occupancy [3] [4] | Affinity Ratio (Approx.) |
|---|---|---|---|---|
| NET (Norepinephrine) | 6 nM | 132 - 135 ng/mL | 64% - 82% | 1 (Highest affinity) |
| DAT (Dopamine) | 38 nM | ~1580 ng/mL | ~47% (at 1400 ng/mL) | 6 times less than NET |
| SERT (Serotonin) | 83 nM | ~1760 ng/mL | ~44% (at 1400 ng/mL) | 14 times less than NET |
The in vivo affinity ratios derived from the IC₅₀ values were approximately 11.9 for NET/DAT, 13.3 for NET/SERT, and 1.1 for DAT/SERT, confirming the preferential targeting of NET followed by more balanced inhibition of DAT and SERT [3] [4].
The quantitative data for this compound were established through standardized in vitro and advanced in vivo imaging techniques.
The foundational IC₅₀ values were determined through pharmacological characterization studies [1] [2].
A phase 1 positron emission tomography (PET) study investigated the relationship between plasma concentration of this compound and transporter occupancy in the human brain [3] [4]. The workflow is as follows:
Diagram of the phase 1 PET study workflow to assess this compound transporter occupancy.
(S,S)-[¹¹C]methylreboxetine ([¹¹C]MRB)[¹⁸F]FE-PE2I[¹¹C]DASBThis compound is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1]. Its proposed mechanism of action for ADHD involves enhancing neurotransmission in the prefrontal cortex, where norepinephrine and dopamine are critical for attention, executive function, and impulse control [2]. The addition of serotonin reuptake inhibition is theorized to potentially modulate side effects and address associated symptoms like anxiety [2].
As of late 2025, this compound is not yet approved by any regulatory agency but has progressed to Phase 3 clinical trials for ADHD in adults, adolescents, and children, with research also exploring its potential in major depressive disorder and social anxiety [5] [6] [7].
Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1]. Its potential for lower abuse liability is theorized based on its unique pharmacological profile:
A dedicated HAL study was conducted to formally evaluate the abuse potential in humans. The table below summarizes the core design of this clinical trial [4] [3].
| Study Element | Description |
|---|---|
| Objective | To evaluate the abuse liability potential of this compound compared to Schedule II stimulants and placebo. |
| Design | Five-arm clinical study [4] [3]. |
| Population | Qualified recreational stimulant users [4] [3]. |
| Interventions | Two doses of this compound, d-amphetamine, lisdexamfetamine, and placebo [4] [3]. |
| Status | Enrollment was completed in 2014 [4] [3]. |
The following diagram illustrates the workflow and comparative design of this key HAL study:
Clinical trials for ADHD have monitored abuse-related adverse events as a secondary indicator of safety and tolerability.
Centanafadine's proposed mechanism is as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1] [2]. This triple action differentiates it from most existing ADHD treatments, which primarily target dopamine and norepinephrine systems [3].
This compound's development aligns with the evolving understanding of ADHD pathophysiology, which increasingly recognizes interactions between multiple neurotransmitter systems [3] [4].
| Neurotransmitter System | Traditional Role in ADHD | Emerging Insights & Role of Serotonin |
|---|---|---|
| Dopamine (DA) | Central to "catecholamine hypothesis"; critical for reward, motivation, motor control, and attention [5]. | DA dysfunction is well-established, but a simple "deficit" model is insufficient [5]. |
| Norepinephrine (NE) | Key for executive functions (attention, alerting, cognitive control) in prefrontal cortex circuits [5]. | NE and 5-HT systems interact in cortical and subcortical regions to modulate attention and impulsivity [3]. |
| Serotonin (5-HT) | Historically considered less relevant due to stimulant efficacy [3] [4]. | Modulates DA and NE activity; 5-HT deficiency linked to impulsivity, emotional dysregulation, and aggression [3]. 5-HT influences development/function of PFC and somatosensory cortex [3]. |
The diagram below illustrates the proposed mechanism of this compound and the neurobiological context of its action.
This compound inhibits NET, DAT, and SERT, increasing synaptic monoamine levels to modulate ADHD-relevant brain circuits.
This compound has demonstrated efficacy in multiple phase 3 clinical trials across different age groups.
| Study Population & Citation | Study Design & Duration | Dosing | Primary Efficacy Endpoint & Result | Common TEAEs (≥5%) |
|---|---|---|---|---|
| Adults [6] | Two Phase 3 RCTs, 6 weeks | 200 mg/d or 400 mg/d TDD (twice daily) | AISRS Total Score Change: Significant vs placebo (200 mg: -3.16 to -4.01; 400 mg: -2.74 to -4.47). Effect sizes vs placebo: -0.28 to -0.40. | Insomnia, nausea, diarrhea, headache [7]. |
| Adults (Long-term) [7] | Phase 3, Open-label, 52 weeks | 400 mg/d TDD (twice daily) | Safety Primary: AISRS scores improved up to 57% from baseline. | Insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), headache (7.0%). |
| Adolescents [1] [8] | Phase 3 RCT, 6 weeks | 164.4 mg/d or 328.8 mg/d (once daily) | ADHD-RS-5 Total Score Change: 328.8 mg significantly improved symptoms vs placebo (-18.5 vs -14.2). Low dose (-15.5) was not significant. | Decreased appetite, nausea, headache, rash (mostly mild/moderate). |
A pivotal Phase 1 positron emission tomography (PET) study investigated the occupancy of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters in the brains of healthy male adults after centanafadine administration [1]. The study demonstrated that this compound is a triple reuptake inhibitor with the highest affinity for NET.
The table below summarizes the key quantitative findings from the transporter occupancy study [1].
| Parameter | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
|---|---|---|---|
| In Vitro IC₅₀ (nM) | 6 nM | 38 nM | 83 nM [1] |
| In Vivo IC₅₀ (ng/mL) | 132 ng/mL (All regions) 135 ng/mL (Ex. thalamus) | 1580 ng/mL | 1760 ng/mL [1] | | Maximal Observable Occupancy (TOₘₐₓ) | 64% (All regions) 82% (Ex. thalamus) | Assumed 100%* | Assumed 100%* [1] | | Estimated Occupancy at 1400 ng/mL | High (Not precisely quantified) | 47% | 44% [1] | | In Vivo Affinity Ratio (vs. NET) | 1 (Baseline) | 11.9x less affinity | 13.3x less affinity [1] |
*The maximal occupancy (TOmax) for DAT and SERT could not be reliably estimated from the data and was therefore assumed to be 100% for the purpose of calculating the IC50 values [1].
The following diagram illustrates the workflow of this PET occupancy study.
PET Study Design & Workflow: Healthy males received this compound and underwent serial PET scans with specific radioligands to measure brain transporter occupancy at different timepoints [1].
Phase 1 studies have characterized the pharmacokinetics and general safety of this compound sustained-release (SR) formulation in healthy subjects.
A recent exploratory Phase 1 trial evaluated the feasibility of at-home, self-collection of pharmacokinetic data in healthy adults taking a single 100 mg dose of this compound-SR [2] [4]. This decentralized study design successfully demonstrated that participants could collect blood microsamples, electrocardiograms, and vital signs remotely with acceptable timing accuracy, supporting the potential for more patient-centric clinical trial approaches [2] [4].
The workflow of this decentralized clinical trial is summarized below.
Decentralized Trial Workflow: The trial included a mix of traditional clinic visits and remote at-home visits where participants self-collected data after training [2].
The collective data from Phase 1 trials indicate that this compound is a first-in-class triple reuptake inhibitor with a distinct pharmacological profile. Its strong norepinephrine transporter occupancy and moderate dopamine and serotonin transporter occupancy at therapeutic doses differentiate it from both stimulants and existing non-stimulant therapies for ADHD [1]. The established safety and pharmacokinetic profile supported its progression into later-phase clinical trials in adult and adolescent ADHD populations [5] [3] [6].
Centanafadine is classified as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1] [2] [3]. Its primary mechanism is antagonism of the human presynaptic transporters for these monoamines, thereby increasing their extracellular concentrations in the brain [4] [5].
The table below summarizes key quantitative data on this compound's binding and transporter occupancy.
| Parameter | NET (Norepinephrine) | DAT (Dopamine) | SERT (Serotonin) |
|---|---|---|---|
| In Vitro IC₅₀ (nM) [3] [4] [5] | 6 nM | 38 nM | 83 nM |
| In Vivo IC₅₀ (ng/mL) [5] | 132 | 1580 | 1760 |
| Estimated Transporter Occupancy (at ~1400 ng/mL plasma concentration) [5] | High (TOmax ~82%) | 47% | 44% | | In Vivo Affinity Ratio [5] | 1 (Reference) | 11.9x lower | 13.3x lower |
The mechanism of action is supported by preclinical and clinical imaging data.
In vivo microdialysis studies in rats show that this compound dose-dependently increases extracellular concentrations of norepinephrine and dopamine in the prefrontal cortex, with peak increases of 375% and 300%, respectively. It also increases dopamine in the striatum to 400% of baseline [4].
A Phase 1 study investigated the relationship between this compound plasma concentrations and transporter occupancy in the human brain [5]. The workflow and key relationship are summarized below:
Clinical PET study design for quantifying this compound target engagement. [5]
Clinical trials confirm that the mechanism translates to efficacy in ADHD symptom reduction.
For a complete picture, please note these key development details:
The patent landscape for Centanafadine is robust, with protection spanning multiple jurisdictions and aspects of the drug's development.
| Aspect | Details |
|---|---|
| US Patents | 24 patents [1] |
| International Patents | 92 patents [1] |
| Patent Holders | Otsuka Pharmaceutical Co., Ltd., Otsuka America Pharmaceutical, Inc., Otsuka Pharmaceutical Development & Commercialization Inc. [2] [1] |
| Protected Subjects | Crystalline forms, pharmaceutical formulations (SR, XR), synthesis methods, therapeutic uses [3] [1] [4] |
Key specific patents include:
This compound's primary development focus is on Attention-Deficit/Hyperactivity Disorder (ADHD), with its most advanced trials in Phase III.
| Development Area | Highest Phase | Status & Details |
|---|---|---|
| ADHD (Adults & Pediatrics) | Phase III [2] [1] | Active trials as of 2025; 400 mg sustained-release (SR) formulation [2] [6] |
| Major Depressive Disorder (MDD) | Phase II [2] | JUNIPER trial completed May 2025 [2] |
| Smoking Cessation | Phase II [2] | - |
| Discontinued Programs | - | Neuropathic pain, binge-eating disorder [2] |
Recent clinical evidence supports its potential. A 2025 52-week open-label safety study in adults with ADHD concluded that this compound SR 400 mg was safe and effective for long-term treatment [6]. Earlier Phase III trials had already demonstrated significant improvement in ADHD symptoms compared to placebo [7].
The patented sustained-release formulations often use a multi-layered bead design for controlled drug release [3] [5]. The following diagram illustrates a generalized workflow for creating these multi-particulate dosage forms.
Key formulation components include:
The workflow below outlines this crystallization process.
The intellectual property status of this compound is dynamic. For the most current information, particularly regarding patent expiration dates and specific claims, it is advisable to consult the official patent databases directly [3] [8] [1].
The following section details the standard methodologies used in the cited centanafadine SR clinical trials.
1. Study Design
2. Participant (Subject) Selection
3. Dosing & Titration Workflow The dosing schedule for the 52-week study followed a structured titration and maintenance process, visualized below.
4. Assessments & Monitoring
Quantitative results from clinical trials demonstrate the profile of this compound SR.
| Trial Outcome Measure | Baseline Score (Mean) | Result at Endpoint | Key Safety Findings (Adults) |
|---|
| Phase 3 (6-Week) - AISRS Total Score [4] | 38.7 (SD: 6.8) | LS Mean Difference vs. Placebo: 200 mg/d: -3.16 to -4.01 400 mg/d: -2.74 to -4.47 [4] | Most Common TEAEs (≥5%): Insomnia, nausea, diarrhea, headache [3] [4]. Discontinuation due to TEAEs: 12.3% [3]. Serious AEs: 1.8%, none deemed drug-related [3]. | | Phase 3 (52-Week) - AISRS Total Score [3] | Not specified | Improvement: Up to 57% from baseline [3] [1]. | | | Phase 3 (52-Week) - CGI-S Score [3] | Not specified | Improvement: 1.5 points from baseline [3] [1]. | |
For researchers, the this compound clinical program offers several critical insights:
Centanafadine is a novel investigational compound currently in development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a triple reuptake inhibitor, this compound demonstrates a unique pharmacological profile by simultaneously targeting norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters with distinct selectivity patterns. The compound exhibits highest binding affinity for the norepinephrine transporter (NET), with approximately 6-fold greater potency for NET compared to the dopamine transporter (DAT), and 14-fold greater potency for NET compared to the serotonin transporter (SERT), based on half-maximal inhibitory concentration (IC50) values of 6 nM, 38 nM, and 83 nM, respectively [1] [2]. This specific binding profile positions this compound as a potential first-in-class therapeutic with a mechanism of action that differentiates it from both traditional stimulants and existing non-stimulant treatments for ADHD.
The neuropharmacological activity of this compound is characterized by increased extracellular levels of norepinephrine and dopamine in the prefrontal cortex, with the most pronounced effect on norepinephrine [1]. Dopamine levels are also elevated in the striatal regions, though to a lesser extent [2]. This specific pattern of neurotransmitter modulation is particularly relevant to ADHD pathophysiology, which involves dysregulation of catecholaminergic signaling in prefrontal cortical circuits that mediate executive functions, including attention, behavioral inhibition, and working memory [3]. The additional serotonergic activity may address frequently comorbid symptoms such as anxiety and depression, while potentially mitigating certain adverse effects commonly associated with stimulant medications, including sleep disturbances and appetite suppression [1] [2].
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Norepinephrine Transporter IC50 | 6 nM | Primary mechanism with strongest affinity |
| Dopamine Transporter IC50 | 38 nM | 6-fold lower affinity than NET |
| Serotonin Transporter IC50 | 83 nM | 14-fold lower affinity than NET |
| Prefrontal Cortex NE Increase | Marked | Potential for enhanced executive function |
| Prefrontal Cortex DA Increase | Moderate | Potential for improved attention and motivation |
| Striatal DA Increase | Moderate | Lower than prefrontal increase |
This compound is administered as a sustained-release (SR) formulation specifically designed to provide stable plasma concentrations throughout the day with twice-daily dosing. The pharmacokinetic profile of this compound-SR is characterized by a rapid absorption phase, with peak plasma concentrations typically reached within 1-3 hours after administration [4]. The compound demonstrates an elimination half-life of approximately 4-4.5 hours, which justifies the twice-daily dosing regimen required to maintain therapeutic concentrations [1] [4]. At total daily doses ranging from 200 mg to 800 mg, this compound exhibits linear pharmacokinetics with minimal accumulation (less than 1.1-fold) upon repeated twice-daily administration, achieving steady-state concentrations by the second day of dosing [4].
The metabolic pathway of this compound primarily involves monoamine oxidase A (MAO-A)-mediated degradation, resulting in the formation of EB-10601 as the major metabolite [4]. In vitro studies have demonstrated that neither this compound nor EB-10601 exhibit clinically relevant interactions with other receptors, transporters, or ion channels at therapeutic concentrations [4]. Importantly, population pharmacokinetic analyses have revealed no clinically significant alterations in this compound exposure in individuals with moderate hepatic impairment or severe renal impairment, suggesting that dose adjustments may not be necessary in these special populations [4]. This metabolic profile distinguishes this compound from many other psychotropic agents that undergo hepatic metabolism via cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions in patients receiving concomitant medications.
Table 2: Pharmacokinetic Parameters of this compound Sustained-Release Formulation
| Parameter | Value | Notes |
|---|---|---|
| Time to Peak Concentration (Tmax) | 1-3 hours | Consistent across doses |
| Elimination Half-life (T1/2) | ~4.5 hours | Supports BID dosing |
| Steady-State Achievement | By Day 2 | With BID dosing |
| Accumulation Factor | <1.1-fold | Minimal accumulation |
| Primary Metabolic Pathway | MAO-A | Forms metabolite EB-10601 |
| Effect of Moderate Hepatic Impairment | Not clinically significant | Dose adjustment likely unnecessary |
| Effect of Severe Renal Impairment | Not clinically significant | Dose adjustment likely unnecessary |
The titration schedule for this compound has been systematically optimized through phase 2 and 3 clinical trials to balance efficacy onset with tolerability. In the pivotal phase 3 studies, two distinct dosing regimens were implemented for the 200 mg/day and 400 mg/day total daily doses (TDD) [3]. For participants randomized to the 200 mg TDD group, treatment was initiated at the full therapeutic dose of 100 mg twice daily beginning on day 1 of the double-blind treatment period, with no escalation required [3]. This immediate initiation at the target dose demonstrates the favorable tolerability profile of this compound at this dosage level.
For participants assigned to the 400 mg TDD group, a structured titration approach was employed to enhance tolerability during treatment initiation. These patients began treatment at 200 mg TDD (100 mg twice daily) from day 1 through day 7 of the double-blind period [3] [5]. On day 8, the dose was escalated to the target TDD of 400 mg (200 mg twice daily), which was maintained for the remainder of the 6-week treatment period [3]. This gradual up-titration strategy allows for neuroadaptation to the pharmacological effects of this compound, potentially mitigating early treatment-emergent adverse events. The twice-daily administration schedule, with doses typically separated by 4-6 hours, maintains stable plasma concentrations throughout waking hours [5].
In the 52-week open-label safety study, a standardized titration approach was implemented for all participants, including both those rolling over from previous trials and de novo patients [5]. All participants initiated treatment with this compound SR at 200 mg TDD (100 mg twice daily) on days 1-7, followed by escalation to the target maintenance dose of 400 mg TDD (200 mg twice daily) on day 8, which was continued through week 52 [5]. The study protocol allowed for temporary dose reduction to 200 mg TDD if tolerability issues emerged with the 400 mg TDD, based on clinical judgment of the investigator [5]. This flexibility in dosing acknowledges individual variations in drug metabolism and sensitivity while maintaining therapeutic efficacy.
The phase 2b trial explored higher dose ranges of this compound SR, including 500 mg, 600 mg, and 800 mg TDD, titrated over one week and maintained for three weeks [1] [2]. However, the tolerability profile was less favorable at these higher doses, with increased rates of treatment discontinuation due to adverse events [2]. Notably, only one patient receiving ≤400 mg discontinued due to treatment-emergent adverse events across both phase 2 studies, supporting the selection of 400 mg TDD as the upper limit for further clinical development [1] [2].
The therapeutic efficacy of this compound has been established in two pivotal phase 3 randomized, double-blind, placebo-controlled, parallel-group studies conducted in adults with ADHD aged 18-55 years [3]. Both trials demonstrated statistically significant improvements in the primary efficacy endpoint, the change from baseline at day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score, for both the 200 mg/d and 400 mg/d dose groups compared to placebo [3] [6]. In study 1, the least-squares mean differences in AISRS total score were -3.16 (P = 0.019) for 200 mg/d and -2.74 (P = 0.039) for 400 mg/d versus placebo [3]. In study 2, these treatment differences were more pronounced, with values of -4.01 (P = 0.002) for 200 mg/d and -4.47 (P = 0.001) for 400 mg/d [3].
The effect sizes observed in these trials, while modest, were consistent across both dose levels and studies. In study 1, effect sizes versus placebo were -0.28 for 200 mg/d and -0.24 for 400 mg/d, while in study 2, effect sizes were -0.37 for 200 mg/d and -0.40 for 400 mg/d [3]. The key secondary efficacy endpoint, the Clinical Global Impression-Severity of Illness Scale (CGI-S), also showed statistically significant improvements from baseline to day 42 for both this compound doses compared to placebo in both studies (P < 0.05) [3] [6]. These results demonstrate consistent symptom reduction across the core domains of ADHD, with comparable efficacy between the 200 mg and 400 mg dose regimens.
Earlier phase 2 trials provided important insights into the temporal pattern of treatment response with this compound. In the phase 2b randomized, double-blind, placebo-controlled crossover study, this compound SR treatment resulted in a statistically significant improvement in ADHD Rating Scale IV (ADHD-RS-IV) scores from baseline to week 3 compared with placebo (least-squares mean -16.5 vs -8.4; P < 0.001; effect size 0.66) [1] [2]. Notably, significant efficacy was demonstrated as early as week 1, indicating a relatively rapid onset of therapeutic effect [1] [2]. The phase 2a flexible-dose study further supported these findings, with mean ADHD-RS-IV total scores decreasing by 21.41 points from the start of active treatment to the end of week 4 (P < 0.001) [1] [2].
Additional analyses of response rates revealed that a ≥30% reduction in ADHD-RS-IV total score was observed in 35.14% of patients at week 1, 62.16% at week 2, and 75.68% at week 3 of treatment [7]. Similarly, the more stringent ≥50% reduction criterion was met by 16.22% of patients at week 1, 43.24% at week 2, and 62.16% at week 3 [7]. This pattern of progressively increasing response rates over the initial weeks of treatment supports the short titration schedule and suggests that maximal therapeutic benefits may be achieved within the first 2-3 weeks of treatment initiation at appropriate doses.
Table 3: Efficacy Outcomes from Phase 3 Clinical Trials of this compound in Adult ADHD
| Efficacy Measure | Study 1: 200 mg/d | Study 1: 400 mg/d | Study 2: 200 mg/d | Study 2: 400 mg/d |
|---|---|---|---|---|
| AISRS Total Score Change (LS Mean vs Placebo) | -3.16* | -2.74* | -4.01 | -4.47 |
| P-value vs Placebo | 0.019 | 0.039 | 0.002 | 0.001 |
| Effect Size vs Placebo | -0.28 | -0.24 | -0.37 | -0.40 |
| CGI-S Change (Significance vs Placebo) | P < 0.05 | P < 0.05 | P < 0.05 | P < 0.05 |
Table 4: Response Patterns in Phase 2 Study of this compound in Adult ADHD
| Response Category | Week 1 | Week 2 | Week 3 | Week 6 (Follow-up) |
|---|---|---|---|---|
| ≥30% Reduction in ADHD-RS-IV | 35.14% | 62.16% | 75.68% | 33.33% |
| ≥50% Reduction in ADHD-RS-IV | 16.22% | 43.24% | 62.16% | 22.22% |
| Mean ADHD-RS-IV Total Score Reduction | -11.14 | -16.14 | -20.86 | -11.53 |
Across the clinical development program, this compound has demonstrated a favorable tolerability profile at the recommended doses of 200 mg/d and 400 mg/d. In the pooled analysis of the two phase 3 studies, the overall rate of treatment-emergent adverse events (TEAEs) was low, with a small increase in TEAE occurrence correlating with increasing dose [3]. The most frequently reported adverse events (>5% and more frequent than placebo) included decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, and diarrhea [3] [6]. Notably, no single adverse event was reported by more than 7% of patients in the pooled analysis, indicating a generally mild to moderate adverse effect profile [6].
The incidence of serious TEAEs and abuse potential-related adverse events was low in the phase 3 trials [3]. Discontinuation rates due to adverse events were modest, with only 1 patient who received ≤400 mg discontinuing due to a TEAE across the phase 2 studies [2]. This favorable short-term safety profile supports the use of the relatively rapid titration schedule implemented in the clinical trials, with escalation to the target 400 mg TDD within the first week of treatment.
The long-term safety and tolerability of this compound were evaluated in a 52-week open-label, multicenter study involving 662 adults with ADHD [5]. In this extended assessment, 61.4% of participants reported at least one TEAE, with most events being mild or moderate in severity [5]. The most common TEAEs observed during long-term treatment included insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%) [5]. A total of 80 participants (12.3%) discontinued treatment due to TEAEs, while serious adverse events occurred in 12 participants (1.8%), none of which were considered related to this compound by the investigators [5].
Exploratory efficacy assessments in the long-term study demonstrated sustained symptom improvement, with AISRS total scores improving by up to 57% and CGI-S scores by 1.5 points from baseline [5]. These findings suggest that this compound maintains its therapeutic effectiveness over extended treatment periods without the development of tolerance. The safety monitoring included comprehensive assessments of clinical laboratories, vital signs, electrocardiogram measures, and administration of the Columbia-Suicide Severity Rating Scale, with no clinically significant concerns identified throughout the 52-week treatment period [5].
A comprehensive thorough QT (TQT) study was conducted to evaluate the potential effects of this compound on cardiac repolarization, specifically assessing QTc interval prolongation risk [4]. This double-blind, placebo- and active-controlled (moxifloxacin), 3-period crossover trial included 30 healthy adults and evaluated this compound SR at a supratherapeutic dose of 800 mg TDD (400 mg twice daily) [4]. The concentration-QTc (C-QTc) analysis demonstrated no statistically significant relationship between this compound or its major metabolite EB-10601 concentrations and QTc interval changes [4]. The C-QTc slopes for this compound (-0.001 ms/[ng/mL]) and EB-10601 (-0.0003 ms/[ng/mL]) were not statistically significant, and no change from baseline in QTcF or placebo-corrected QTcF ≥10 milliseconds for this compound was observed at any postdose time point [4].
Importantly, no this compound-treated participants exhibited QTcF increases of >30 milliseconds, and no clinically relevant effects on PR or QRS intervals or heart rate were observed [4]. The predicted ΔΔQTcF values at the geometric mean Cmax were -2.72 milliseconds for this compound and -1.59 milliseconds for EB-10601, compared to 11.75 milliseconds for the positive control moxifloxacin [4]. These findings demonstrate that this compound has no clinically meaningful effect on cardiac repolarization at both therapeutic and supratherapeutic doses, distinguishing it from some other psychotropic medications that require intensive cardiac monitoring.
The abuse liability profile of this compound has been evaluated in preclinical models and an exploratory human abuse liability study using an immediate-release formulation [3] [1]. In the National Institute on Drug Abuse drug discrimination model, this compound showed mixed results across species [1] [2]. In rats, this compound substituted fully for the discriminative stimulus effects of cocaine only at doses that reduced response rates, potentially indicating aversive effects at higher concentrations [1] [2]. In monkeys, this compound demonstrated dose-dependent substitution for cocaine [1] [2].
This compound represents a novel therapeutic approach for ADHD through its triple reuptake inhibition of norepinephrine, dopamine, and serotonin transporters. The optimized titration schedule—initiating at 200 mg TDD with escalation to 400 mg TDD after 7 days—has demonstrated a favorable balance between efficacy onset and tolerability in the adult ADHD population [3] [5]. The consistent efficacy signals across multiple phase 2 and 3 clinical trials, with statistically significant improvements in both primary and key secondary endpoints, support the potential utility of this compound as a new treatment option for adults with ADHD [3] [1] [6].
The comprehensive safety database, including short-term controlled trials and a 52-week open-label study, indicates that this compound is generally well-tolerated with mostly mild to moderate adverse events and low discontinuation rates at therapeutic doses [3] [5]. Specialized assessments have demonstrated a favorable cardiac safety profile with no clinically significant QT prolongation [4] and lower abuse potential compared to schedule II stimulants [3] [1]. As of the current evidence, this compound continues to be under development, with plans to investigate its effects in pediatric patients with ADHD and ongoing discussions with regulatory authorities regarding approval pathways [6]. The unique pharmacological profile and clinical evidence position this compound as a promising non-scheduled alternative for the management of ADHD across the lifespan.
The following tables summarize the core eligibility requirements for centanafadine ADHD trials, compiled from recent and ongoing studies [1] [2].
Table 1: Key Inclusion Criteria
| Category | Requirement Details |
|---|---|
| Age | 4 to 12 years (pediatric trial) [1] or 18 to 65 years (adult trials) [2]. |
| Diagnosis | Primary diagnosis of ADHD confirmed by DSM-5 criteria, using standardized tools (e.g., MINI-KID [1] or ACDS [2]). |
| Symptom Severity | Minimum total raw score of ≥ 28 on the ADHD-RS-5 at baseline [1] or a similar score on the AISRS for adults [2]. |
| Clinical Global Impression | Score of 4 or higher on the CGI-S at baseline [1] [2]. |
| Prior Treatment (Young Children) | For subjects aged 4-5 years: must have failed adequate psychotherapy or be deemed severe enough to require pharmacotherapy [1]. |
Table 2: Key Exclusion Criteria
| Category | Requirement Details |
|---|---|
| Comorbid Psychiatric Disorders | Excludes Tourette's, Psychosis, Bipolar Disorder, Autism Spectrum Disorder, PTSD, and current Major Depressive Episode. Generalized Anxiety, Oppositional Defiant Disorder, or OCD are excluded if severe enough to interfere with the trial [1]. |
| Suicide Risk | History of suicidal behavior within the past 6 months, current active suicidal ideation or behavior, or significant risk as per investigator's judgment [1] [2]. |
| Cardiovascular & Health | Uncontrolled hypertension, symptomatic hypotension, or abnormal ECG findings (e.g., QTcF ≥450 ms for males or ≥470 ms for females) [2]. BMI ≥40 kg/m² or ≤5th percentile [1]. |
| Concurrent Treatments | Recent initiation, change, or discontinuation of psychological interventions for ADHD within 30 days before screening [1]. Current use of prohibited psychotropic medications [2]. |
| Substance Use | Evidence of current substance use disorder or a positive drug test for drugs of abuse at baseline [2]. |
| Prior Exposure | History of any prior exposure to this compound [2]. |
Clinical trials for this compound typically employ a randomized, double-blind, placebo-controlled design, which is considered the gold standard for establishing the efficacy and safety of an investigational drug [3]. The workflow involves several key periods.
Clinical trials have demonstrated this compound's efficacy in reducing core ADHD symptoms with a generally tolerable safety profile.
Table 3: Summary of Efficacy and Safety Findings from Clinical Trials
| Trial Population & Design | Primary Efficacy Outcome (vs. Placebo) | Common Treatment-Emergent Adverse Events (TEAEs) | Safety Conclusions |
|---|
| Adults (Phase 3 RCT) [3] 6 weeks, 200 mg/d & 400 mg/d | LS mean difference in AISRS: Study 1: 200 mg/d: -3.16 (P=0.019); 400 mg/d: -2.74 (P=0.039) Study 2: 200 mg/d: -4.01 (P=0.002); 400 mg/d: -4.47 (P=0.001) | - Overall rate of TEAEs was low.
This compound is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI). Its strongest affinity is for the norepinephrine transporter (NET), followed by the dopamine (DAT) and serotonin (SERT) transporters [5] [7].
This triple reuptake inhibition is the scientific rationale for its development. While traditional ADHD treatments target primarily dopamine and norepinephrine pathways to address core symptoms, the addition of serotonergic activity is theorized to help with emotional dysregulation, impulsivity, and comorbid symptoms of anxiety and low mood often seen in individuals with ADHD [5].
The Adult Investigator Symptom Rating Scale (AISRS) is a clinician-rated instrument used to assess the severity of ADHD symptoms in adults. In this compound clinical trials, it served as a primary tool for evaluating the efficacy of treatment [1] [2].
Table 1: Key Protocol Specifications for AISRS Assessment
| Protocol Aspect | Specification in this compound Trials |
|---|---|
| Primary Role | Exploratory efficacy endpoint in long-term safety studies; primary efficacy measure in pivotal Phase 3 trials [1] [2]. |
| Assessment Schedule | Baseline and Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early termination [1]. |
| Rater | Clinician or trained healthcare professional. |
| Score Interpretation | Higher scores indicate greater symptom severity. Improvement is defined as a reduction in the total score from baseline. |
Clinical trials have demonstrated that this compound sustained-release (SR) is effective in reducing ADHD symptoms in adults, as measured by the AISRS.
Table 2: Summary of AISRS Efficacy Outcomes from Clinical Trials
| Trial Type & Duration | Reported Efficacy on AISRS | Context & Notes |
|---|---|---|
| 52-Week Open-Label Study | Improvement of up to 57% in AISRS total scores from baseline [1] [3]. | Demonstrates long-term maintenance of effect. |
| Two 6-Week Pivotal Phase 3 Trials | This compound 200 mg/d: 25.5% to 32.2% improvement vs. placebo (17.7% to 24.2%) [1]. | Significant reduction in symptoms compared to placebo. |
| Two 6-Week Pivotal Phase 3 Trials | This compound 400 mg/d: 24.6% to 32.2% improvement vs. placebo (17.7% to 24.2%) [1]. | Significant reduction in symptoms compared to placebo. |
| Indirect Comparison (MAIC) | Efficacy was comparable to atomoxetine and viloxazine ER, but lower than lisdexamfetamine [2]. | Based on a matching-adjusted indirect comparison (MAIC). |
The diagram below illustrates the standard workflow for implementing the AISRS in a this compound trial, from screening through to final analysis.
An anchored Matching-Adjusted Indirect Comparison (MAIC) provides context for this compound's profile relative to other common ADHD treatments in adults [2]:
| Trial Phase & Population | Dosage | CGI Scale Used | Key Efficacy Findings | Study Reference |
|---|---|---|---|---|
| Phase 3 (6-week), Adults [1] [2] | 200 mg/day & 400 mg/day | CGI-S (Change from baseline) | Statistically significant improvement vs. placebo at Day 42 (p < 0.05) [1] [2]. | Adler et al., 2020 |
| Phase 3 (52-week), Adults [3] [4] | 400 mg/day | CGI-S (Change from baseline) | Improvement of 1.5 points from baseline over 52 weeks [3] [4]. | Wigal et al., 2025 |
| Phase 3 (6-week), Adolescents [5] | 328.8 mg/day | CGI-S-ADHD (Change from baseline) | Significant improvement vs. placebo at Week 6 (-1.42 points, p = 0.0038) [5]. | Wilens et al., 2025 |
For researchers designing clinical trials, the methodology for assessing CGI is critical. The following protocol is synthesized from the cited centanafadine studies.
Assessment of Clinical Global Impression of Severity (CGI-S) in this compound Trials for ADHD.
To evaluate the global severity of ADHD illness and its change over time in response to this compound treatment, providing a clinician-determined measure of efficacy.
The following diagram outlines the workflow for administering the CGI assessments in a long-term trial like the 52-week adult study [4].
This compound is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [3] [6]. Its triple monoamine activity is hypothesized to underpin its efficacy on core ADHD symptoms and global functioning. The following diagram illustrates this proposed mechanism and its link to clinical assessment.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific aspect, please feel free to ask.
This compound is a novel, potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) under investigation for ADHD treatment [1] [2]. Its triple reuptake mechanism differentiates it from traditional stimulants and non-stimulants, offering a new therapeutic option.
Phase 3 development program includes randomized, double-blind, placebo-controlled trials in adults and adolescents.
Data from the Phase 3 trials demonstrate this compound's efficacy and generally favorable safety profile. The tables below summarize key outcomes.
Table 1: Efficacy Outcomes from Phase 3 Trials
| Study Population | Dose | Primary Endpoint: Change in ADHD Scale Score (LS Mean vs. Placebo) | P-value vs. Placebo | Effect Size vs. Placebo |
|---|---|---|---|---|
| Adults (Study 1) [3] | 200 mg/day | -3.16 (AISRS) | 0.019 | -0.28 |
| 400 mg/day | -2.74 (AISRS) | 0.039 | -0.24 | |
| Adults (Study 2) [3] | 200 mg/day | -4.01 (AISRS) | 0.002 | -0.37 |
| 400 mg/day | -4.47 (AISRS) | 0.001 | -0.40 | |
| Adolescents [5] | 164.4 mg/day | -4.35 (ADHD-RS-5)* | Not Significant | N/A |
| 328.8 mg/day | -18.50 (ADHD-RS-5) | 0.0006 | N/A |
*A numerical improvement was observed, but the primary endpoint was not met.
Table 2: Safety and Tolerability Profile
| Assessment | Short-Term Adult Trials (6-Week) [3] | Long-Term Adult Trial (52-Week) [1] | Adolescent Trial (6-Week) [5] |
|---|---|---|---|
| Most Common TEAEs (≥5% in any group) | Nausea, Decreased Appetite, Headache [3] | Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%) [1] | Decreased Appetite, Nausea, Headache, Rash [5] |
| TEAE Severity | Mostly mild or moderate [3] | Mostly mild or moderate [1] | Mostly mild or moderate; 3 severe events reported [5] |
| Discontinuation due to TEAEs | Low incidence [3] | 12.3% (80/653 participants) [1] | Not Specified |
| Serious AEs | Low incidence [3] | 1.8% (12/653 participants); none deemed drug-related [1] | Not Specified |
| Abuse Potential | Low incidence of abuse-related AEs [3] | Not a focus of long-term study | No indications of abuse or diversion [2] |
The following section details the standardized methodologies employed in the Phase 3 clinical trials for this compound.
This protocol outlines the common structure for the 6-week, pivotal Phase 3 trials [3] [5].
The workflow for this core RCT design is summarized in the diagram below:
This protocol describes the 52-week open-label study designed to assess the long-term profile of this compound [1].
This compound's mechanism as a triple reuptake inhibitor targets the complex neurobiology of ADHD, which involves dysregulation of dopaminergic, noradrenergic, and potentially serotonergic neurotransmission [3] [2].
The diagram below illustrates the drug's proposed mechanism of action at the synaptic level.
The Phase 3 clinical program demonstrates that this compound is an effective and generally well-tolerated treatment for ADHD in adults and adolescents. Its novel NDSRI mechanism, with efficacy observed within one week and a safety profile distinct from traditional stimulants, positions it as a promising therapeutic alternative. These application notes and protocols provide a framework for researchers to understand its clinical development and potential application.
The following tables summarize the core efficacy findings and common adverse events from two Phase 3, randomized, double-blind, placebo-controlled trials of this compound sustained-release (SR) tablets in adults with ADHD [1] [2].
Table 1: Primary and Secondary Efficacy Endpoints at Day 42
| Study & Treatment Group | Change in AISRS Total Score (LS Mean) | LS Mean Difference vs. Placebo (95% CI) | P-value | Effect Size vs. Placebo |
|---|---|---|---|---|
| Study 1 | ||||
| ― Placebo | -8.1 [3] | ― | ― | ― |
| ― this compound 200 mg/d | -12.1 [3] | -3.16 | 0.019 | -0.28 |
| ― this compound 400 mg/d | -12.5 [3] | -2.74 | 0.039 | -0.24 |
| Study 2 | ||||
| ― Placebo | -8.1 [3] | ― | ― | ― |
| ― this compound 200 mg/d | -12.1 [3] | -4.01 | 0.002 | -0.37 |
| ― this compound 400 mg/d | -12.5 [3] | -4.47 | 0.001 | -0.40 |
| Key Secondary Endpoint: CGI-S Change | ||||
| Both Studies | Statistically significant improvement for both doses vs. placebo | < 0.05 [2] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analysis [1] [2]
| Adverse Event | Incidence (Pooled from Phase 3 Trials) |
|---|---|
| Decreased Appetite | >5% and <7% |
| Headache | >5% and <7% |
| Nausea | >5% and <7% |
| Dry Mouth | >5% and <7% |
| Upper Respiratory Tract Infection | >5% and <7% |
| Diarrhea | >5% and <7% |
1. Study Design
2. Participant Selection (Inclusion/Exclusion Criteria)
3. Randomization & Dosing
4. Primary & Secondary Outcome Measures
5. Safety & Tolerability Assessment
1. Study Design
2. Dosing Regimen
3. Primary Outcome & Assessments
The workflow and patient journey for these protocols are summarized in the diagram below:
This compound is classified as a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [5] [6]. Its strongest affinity is for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter [6]. This triple reuptake inhibition is considered a "stimulant with nonstimulant characteristics" and is hypothesized to effectively address core ADHD symptoms while having a lower abuse potential than traditional stimulants [1] [7].
The diagram below illustrates the drug's mechanism of action at the synaptic level.
Title: A 52-Week, Open-Label, Multicenter Study to Evaluate the Long-Term Safety and Tolerability of Centanafadine Sustained-Release Tablets in Adults with Attention-Deficit/Hyperactivity Disorder
Study Identification: NCT03605849 [1]
Sponsor: Otsuka Pharmaceutical Development & Commercialization, Inc. [2]
This compound (CTN) is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) in development for treating ADHD [1]. While prior 6-week phase 3 trials demonstrated its short-term efficacy and safety, this 52-week study was designed to fulfill the critical need for understanding its long-term safety, tolerability, and exploratory efficacy in adults with ADHD [1] [3].
2.1. Study Design This was a phase 3, 52-week, open-label, multicenter trial conducted across 98 sites in the United States from February 2019 to September 2021 [1]. The trial included a screening period (for de novo participants only), a 52-week open-label treatment period, and a 10-day safety follow-up period [1].
2.2. Participant Criteria The study enrolled 662 adults aged 18-55 years meeting DSM-5 criteria for ADHD [1] [2].
2.3. Dosing and Administration All participants received CTN SR twice daily [1]. The dose was initiated at 200 mg total daily dose (TDD) for the first 7 days and then up-titrated to the target dose of 400 mg TDD from day 8 onwards, which was maintained through week 52. A temporary dose reduction to 200 mg TDD was permitted for tolerability issues [1].
2.4. Safety and Efficacy Assessments The table below summarizes the key assessments used in the study.
Table 1: Safety and Efficacy Assessments in Trial NCT03605849
| Assessment Category | Specific Measures | Primary Purpose |
|---|---|---|
| Primary Safety | Treatment-Emergent Adverse Events (TEAEs) [1] | Incidence, nature, and severity of adverse events |
| Clinical Laboratory Tests (e.g., blood chemistry) [1] | Monitor for biochemical abnormalities | |
| Vital Signs (e.g., blood pressure, heart rate) [1] | Monitor for cardiovascular effects | |
| Electrocardiogram (ECG) [1] | Assess cardiac electrical activity | |
| Secondary Safety | Study Medication Withdrawal Questionnaire (SMWQ) [1] | Assess withdrawal symptoms |
| Columbia-Suicide Severity Rating Scale (C-SSRS) [1] | Monitor for suicidal ideation and behavior | |
| Exploratory Efficacy | Adult Investigator Symptom Rating Scale (AISRS) [1] | Measure change in core ADHD symptoms |
| Clinical Global Impression of Severity (CGI-S) [1] | Assess overall illness severity | |
| ADHD Impact Module-Adult (AIM-A) [4] | Evaluate functional impact of ADHD |
The following diagram illustrates the participant flow and key procedures in the study.
4.1. Safety and Tolerability Results The study provided comprehensive safety data over one year of treatment [1] [4].
4.2. Exploratory Efficacy Results The study also collected data on the long-term effectiveness of this compound [1] [4].
Table 2: Summary of Key Efficacy Outcomes at Week 52
| Efficacy Measure | Baseline Mean (SD) | Change at Week 52 (SD) |
|---|---|---|
| AISRS Total Score | 34.4 (10.3) | -20.4 (11.9) |
| AISRS Inattentive Score | 19.2 (5.6) | -11.2 (6.6) |
| AISRS Hyperactive-Impulsive Score | 15.2 (6.0) | -9.2 (6.2) |
| CGI-S Score | 4.2 (0.9) | -1.5 (1.1) |
| AIM-A Score | 6.5 (1.8) | +1.23 (2.0) |
This 52-week open-label study (NCT03605849) demonstrated that this compound SR at a 400 mg total daily dose was safe and well-tolerated for the long-term treatment of adults with ADHD [1]. The most common adverse events were mild to moderate and consistent with the drug's pharmacologic profile. Furthermore, the exploratory efficacy data showed sustained and meaningful improvement in ADHD symptom severity and overall clinical condition throughout the one-year treatment period [1] [4]. These results support this compound as a viable potential treatment option for the management of ADHD in adults.
This compound is a first-in-class investigational drug for ADHD, classified as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1]. Its abuse potential is a critical area of investigation because it could offer a non-scheduled alternative to current stimulant therapies, which are Schedule II controlled substances in the U.S. due to their high abuse potential [2].
Preclinical data and an exploratory human abuse liability study using an immediate-release formulation suggested that this compound's abuse potential might be lower than that of commonly prescribed stimulants [3]. The completion of a dedicated Human Abuse Liability (HAL) study for this compound in adults with ADHD was announced in a press release [4]. This study was designed to evaluate the abuse potential of two this compound doses against Schedule II comparators, including d-amphetamine and lisdexamfetamine, in qualified recreational stimulant users [4]. Despite the study's completion, the specific design details and results have not been published in the available sources.
Although the specific HAL study results are not available, data from Phase 2 and Phase 3 clinical trials provide relevant context on the drug's general safety and tolerability, which indirectly informs its safety profile. The table below summarizes the treatment-emergent adverse events (TEAEs) reported across these trials.
| Trial Phase/Duration | Population | Dosage | Common TEAEs (>2% & >Placebo) | Serious TEAEs / Abuse-Related AEs |
|---|
| Phase 3 (6-week) [3] | Adults with ADHD | 200 mg/day & 400 mg/day | - Decreased appetite
A dedicated Thorough QT (TQT) study also investigated this compound's effect on cardiac repolarization—a key safety consideration. The study found that even at a supratherapeutic dose of 800 mg, the drug had no clinically meaningful effect on the QTc interval, indicating a low risk for drug-induced arrhythmia [5].
For researchers designing a HAL study for an NDSRI like this compound, the general framework involves key methodological components, even though the specific protocol for this compound is not public. The workflow outlines the core design elements:
The standard methodology includes [4]:
For scientists in this field, the case of this compound highlights several important points:
| Question | Summary of Evidence from Clinical Trials |
|---|---|
| What is the most common dosing regimen for this compound SR? | In adult trials, the 400 mg Total Daily Dose (TDD), administered as 200 mg twice daily, was the most extensively studied and recommended effective dose [1] [2]. In adolescents, a once-daily dose of 328.8 mg was found to be efficacious [3]. |
| What are the nature and severity of common TEAEs? | TEAEs were typically mild to moderate in severity. The most frequently reported events included decreased appetite, nausea, headache, insomnia, and diarrhea [4] [2] [3]. |
| Are there any serious safety concerns or black box warnings? | Clinical trials reported low incidences of serious adverse events (SAEs), and none were considered related to this compound in the long-term study [2]. Unlike some stimulants, it carries no boxed warning for abuse potential, and early studies suggest a lower abuse liability [4] [5]. |
| How does the TEAE profile change with long-term use? | A 52-week open-label study showed that the safety profile remained consistent over time, with no new safety signals emerging. 61.4% of participants reported at least one TEAE, leading to a discontinuation rate of 12.3% due to TEAEs [2]. |
| Is there a dose-dependent relationship for TEAEs? | Yes, a small increase in TEAE occurrence was observed with increasing doses [1] [6]. This was also seen in the adolescent trial, where the higher dose (328.8 mg) had a higher TEAE rate (50.3%) compared to the lower dose (31.4%) and placebo (23.8%) [3]. |
Protocol 1: Management of Common TEAEs For frequently observed TEAEs like decreased appetite, nausea, and headache, the following approaches are recommended based on clinical trial experiences [4] [2] [3]:
Protocol 2: Addressing Less Common or Moderate TEAEs For events such as rash, insomnia, or diarrhea [2] [3]:
Protocol 3: Handling of Serious Adverse Events (SAEs) While SAEs were rare in trials, a strict protocol must be followed [7]:
The following diagram outlines the key workflow for detecting, assessing, and reporting adverse events during a clinical trial, as per regulatory guidelines [7].
Understanding the drug's mechanism is fundamental to interpreting its efficacy and adverse event profile. This compound is a norepinephrine-dopamine-serotonin reuptake inhibitor (NDSRI) [4] [5]. The following diagram illustrates its primary mechanism at the synapse.
This mechanism results in increased extracellular levels of norepinephrine, dopamine, and, to a lesser extent, serotonin in the prefrontal cortex [4]. The potent inhibition of NET and DAT is primarily responsible for the improvement in core ADHD symptoms, while the serotonergic activity is theorized to help with emotional dysregulation and may mitigate some stimulant-like side effects [5].
For a comprehensive technical understanding, here is a detailed breakdown of safety data from clinical trials.
| Safety Parameter | Details from Clinical Trials |
|---|---|
| Common Adverse Events (AEs) | In a 52-week open-label study in adults, the most common TEAEs were insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%). Most were mild or moderate [1]. |
| Serious Adverse Events (SAEs) | In the same long-term study, SAEs occurred in 1.8% of participants. Investigators assessed none as related to centanafadine [1]. |
| Discontinuation Rate | About 12.3% of participants discontinued treatment due to TEAEs over 52 weeks [1]. |
| Abuse Potential | Clinical trials reported no indications of abuse or diversion [2]. An exploratory human abuse liability study suggested a lower abuse potential than traditional stimulants [3]. |
| Cardiovascular Effects | Unlike traditional stimulants, which are associated with increases in heart rate and blood pressure [4], the 52-week safety study did not highlight these as major concerns, suggesting a potentially favorable profile [1]. |
The core evidence for these comparisons comes from Matching-Adjusted Indirect Comparisons (MAICs), a validated statistical methodology used when head-to-head trial data is unavailable [5] [6].
MAIC Workflow for this compound
Q1: What is the clinical significance of this compound's serotonin activity? While its strongest affinities are for norepinephrine and dopamine transporters, this compound's serotonergic activity is greater than that of traditional stimulants [2]. This triple reuptake inhibition is theorized to potentially benefit emotional dysregulation and anxiety, which are common comorbidities in ADHD. However, robust clinical data proving direct efficacy for these mood symptoms is still emerging [2].
Q2: How does the onset of efficacy for this compound compare to other non-stimulants? this compound demonstrates a relatively rapid onset of action. In adolescent and adult trials, a statistically significant separation from placebo was observed as early as Week 1 [2] [7]. This is notably faster than some other non-stimulants, which can take several weeks to reach full effect [7].
Q3: In which patient populations might this compound be a prioritized option? Based on its profile, this compound may be a suitable option for:
Q4: What are the key limitations of the current comparative data? The primary limitation is the reliance on indirect comparisons (MAICs) instead of head-to-head randomized controlled trials. While MAIC is a well-validated method, it can never fully account for all cross-trial differences. Conclusions are strengthened when multiple MAICs using different comparator trials yield consistent results [5] [6].
Table 1: Efficacy Endpoints from Phase 3 Adult Trials (6-Week Treatment) [1]
| Efficacy Measure | 200 mg TDD | 400 mg TDD | Placebo |
|---|---|---|---|
| Study 1: LSM Difference vs Placebo in AISRS at Day 42 | -3.16 (p=0.019) | -2.74 (p=0.039) | — |
| Study 1: Effect Size vs Placebo | -0.28 | -0.24 | — |
| Study 2: LSM Difference vs Placebo in AISRS at Day 42 | -4.01 (p=0.002) | -4.47 (p=0.001) | — |
| Study 2: Effect Size vs Placebo | -0.37 | -0.40 | — |
| Key Secondary Endpoint: Significant improvement in CGI-S at Day 42 in both studies for both doses [2]. |
Table 2: Safety and Tolerability Profile [1] [3]
| Parameter | 200 mg TDD | 400 mg TDD | Notes |
|---|---|---|---|
| Most Common TEAEs (Incidence >5% & >Placebo) | Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea [2]. | In pooled analysis, no TEAE exceeded 7% incidence [2]. | |
| TEAE Leading to Discontinuation | --- | 12.3% (in 52-week study) | Data for 400 mg TDD from long-term study [3]. |
| Serious Adverse Events (SAEs) | Low incidence; none considered drug-related in long-term study [3]. | ||
| Abuse Potential | Low, based on human abuse liability study [1]. | ||
| Cardiac Repolarization (QTc) | No clinically meaningful effect at supratherapeutic dose (800 mg TDD) [4]. |
For your experimental design and troubleshooting, here are the methodologies from key studies.
This protocol established the efficacy and safety of 200 mg and 400 mg TDD [1].
The workflow of this trial design is summarized in the diagram below.
This protocol is critical for assessing the proarrhythmic potential of a new drug [4].
Q1: How does the efficacy of this compound compare to established treatments like methylphenidate? An indirect comparison analysis suggests that this compound has comparable efficacy to controlled-release methylphenidate at 4 weeks but with a significantly lower risk of insomnia[-]. The effect sizes for this compound in adult trials (ranging from -0.24 to -0.40) [1] are generally consistent with nonstimulants and somewhat lower than those reported for some stimulants, positioning it as a viable nonstimulant option [5].
Q2: What is the recommended dosing titration strategy for the 400 mg TDD? The Phase 3 protocols specify a short titration for the 400 mg TDD group: initiate at 200 mg TDD on Day 1 and escalate to the target 400 mg TDD on Day 8. This was found to be well-tolerated [1].
Q3: Is there a safety advantage for the 200 mg dose over the 400 mg dose? While both doses demonstrated a good safety profile, the overall rate of treatment-emergent adverse events (TEAEs) showed a small increase with the increasing dose [1]. Therefore, the principle of "start low and go slow" applies. The 200 mg dose may be preferable for patients who are more sensitive to medication side effects.
Q4: What are the key exclusion criteria from clinical trials that are critical for safety? Standard exclusion criteria in these studies included [1] [4]:
The table below summarizes the incidence of decreased appetite and nausea from pivotal clinical trials.
| Population | Dose Group | Decreased Appetite | Nausea | Source & Study Details |
|---|---|---|---|---|
| Adults [1] [2] | 400 mg/day (N=653) | Information Missing | 7.7% | 52-week open-label study: Long-term safety study in adults. Most TEAEs were mild or moderate [1] [2]. |
| Adolescents (13-17 years) [3] | 328.8 mg/day (N=155) | Most common TEAE (specific rate not provided) | Most common TEAE (specific rate not provided) | 6-week Phase 3 RCT: Side effects were generally mild to moderate. The most common TEAEs also included headache and rash [3]. |
| Children (6-12 years) [4] [5] | High-dose (weight-based) | Most common TEAE (specific rate not provided) | Most common TEAE (specific rate not provided) | 6-week Phase 3 RCT: In a pooled analysis of pediatric trials, decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence were the most frequently observed (>2% and more frequent than placebo) [4] [5]. |
Here are answers to common technical and operational questions based on reported trial protocols and outcomes.
Q1: What is the typical onset and duration for these side effects? Clinical observations from the 52-week adult study indicate that these Treatment-Emergent Adverse Events (TEAEs) are most frequently reported in the initial phases of treatment [1] [2]. The events were predominantly mild or moderate in severity, and their incidence tended to decrease over the course of the long-term study, suggesting that tolerance may develop [1] [2].
Q2: Were there specific protocols for dose adjustment in response to TEAEs? Yes. In the 52-week long-term safety study, the protocol allowed for a temporary dose reduction from 400 mg TDD to 200 mg TDD if tolerability issues arose, based on the investigator's clinical judgment [1] [2]. This indicates a predefined strategy for managing persistent side effects without discontinuing treatment entirely.
Q3: How does the safety profile of centanafadine compare to other ADHD medications? An indirect comparison study suggests that this compound has a significantly better short-term safety profile for specific gastrointestinal and other side effects compared to some common ADHD treatments [6]. Specifically, it was associated with a lower risk of lack of appetite and nausea compared to lisdexamfetamine, and a lower risk of nausea compared to both atomoxetine and viloxazine ER [6].
Q4: What was the discontinuation rate due to TEAEs? In the 52-week adult study, 12.3% (80 out of 653) of participants discontinued the trial due to treatment-emergent adverse events. It is important to note that serious adverse events were rare (1.8%) and none were assessed by the investigators as being related to this compound [1] [2].
The following diagram outlines a recommended protocol for assessing and managing decreased appetite and nausea in subjects during clinical trials, based on general clinical practice and the handling of TEAEs in the cited studies.
The general approach to these TEAEs, as reflected in the trial designs, involves a stepped process:
I hope this technical support guide provides a clear and structured overview for your research and development work.
The table below summarizes the key findings from the search results regarding centanafadine use in special populations.
| Special Population | Reported Finding | Source & Context |
|---|---|---|
| Renal Impairment | "No clinically relevant changes in PKs were observed in individuals with ... severe renal impairment." [1] | Mentioned in a 2025 Thorough QT/QTc study. |
| Hepatic Impairment | "No clinically relevant changes in PKs were observed in individuals with moderate hepatic ... impairment." [1] | Mentioned in a 2025 Thorough QT/QTc study. |
For researchers designing studies to investigate drug dosing in special populations, the following methodology from a typical thorough QT (TQT) trial provides a reference for rigorous assessment [1].
The diagram below outlines a logical pathway for determining a study strategy for this compound in special populations based on current evidence.
Have formal pharmacokinetic studies been conducted in renally or hepatically impaired populations? While the search results do not detail standalone PK studies for these populations, the data suggesting no clinically relevant PK changes likely came from specific cohort analyses within the larger clinical trial program [1]. Full study results are not yet published.
What is the elimination pathway of this compound, and why does it matter for renal dosing? this compound is primarily eliminated via metabolism, with the metabolite EB-10601 being the major product [1]. This is a crucial finding because a drug that is extensively metabolized, rather than renally excreted unchanged, is less likely to require a dose adjustment in patients with renal impairment.
What are the general principles for dose adjustment in renal failure? For drugs that do require adjustment, the process involves [2]:
The table below summarizes the core quantitative data on this compound's metabolic pathway and interaction potential.
| Aspect | Key Findings | Clinical/Experimental Context |
|---|---|---|
| Primary Metabolic Pathway | Metabolized by monoamine oxidase A (MAO-A) [1]. | Not a substrate for major CYP enzymes; low inherent potential for CYP-mediated interactions [1]. |
| Enzyme Inhibition/Induction | No functional activity at receptors, transporters, or ion channels at clinically relevant concentrations [1]. | In vitro studies show no significant inhibition or induction of CYP enzymes [1]. |
| Effect on Cardiac Repolarization (QTc) | No clinically meaningful effect [1]. | C-QTc analysis in a thorough QT study revealed a non-significant slope: -0.001 ms/(ng/mL). Predicted ΔΔQTcF at supratherapeutic dose (800 mg): -2.72 ms [1]. |
| Impact of Organ Impairment | No clinically relevant PK changes in moderate hepatic or severe renal impairment [1]. | Suggests dosage adjustment may not be required in these populations. |
This is the standard method to evaluate a drug's potential to delay cardiac repolarization.
These studies are conducted preclinically to guide clinical development.
The following diagram illustrates the primary metabolic pathway of this compound and the key experiments to assess its drug interaction potential.
For scientists designing clinical trials or evaluating this compound:
Q: Does this compound require dosage adjustment when co-administered with strong CYP3A4 inhibitors like ketoconazole? A: Based on its non-CYP metabolism, dosage adjustment is likely unnecessary. However, always refer to the latest official prescribing information.
Q: Can this compound be safely used in patients with renal or hepatic impairment? A: Pharmacokinetic studies indicate that no clinically relevant changes were observed in individuals with moderate hepatic or severe renal impairment. This suggests that dosage adjustment may not be required in these populations, but clinical monitoring is advised [1].
Q: Is there an abuse potential associated with this compound? A: Clinical data suggests this compound has less abuse potential than classic stimulants. A human abuse liability study indicated it was initially aversive and considered unlikely to be abused by known stimulant users [3].
| Aspect | Findings from Clinical Trials |
|---|---|
| General Tolerability | Overall rate of Treatment-Emergent Adverse Events (TEAEs) was low, with a small increase at higher doses [1]. |
| Common Adverse Events (during treatment) | Most common TEAEs included insomnia, nausea, diarrhea, and headache [2]. |
| Serious Adverse Events & Abuse Potential | Incidences of serious TEAEs and abuse potential-related AEs were low [1]. In a long-term study, no serious AEs were related to this compound per investigators [2]. |
| Evidence on Discontinuation | As of the latest publications, no specific withdrawal or discontinuation syndrome has been reported in the phase 3 or long-term extension trials [1] [2]. |
Given the lack of specific data, a cautious and systematic monitoring approach is recommended. The following workflow outlines a standard procedure for monitoring participants after stopping this compound in a clinical setting.
Q: What specific symptoms should we anticipate based on this compound's mechanism of action? A: this compound is a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [2]. While not reported in trials, based on mechanisms shared with antidepressants, potential symptoms could include dizziness, nausea, and nervousness [3]. It is crucial to distinguish these from a relapse of underlying ADHD symptoms, which would present as a return of inattention and hyperactivity, not new physical symptoms [3].
Q: Are there any known risk factors for experiencing discontinuation symptoms? A: Although not confirmed for this compound, a key risk factor for withdrawal symptoms with psychotropic medications in general is the duration of use. Long-term use (e.g., over 24 months) is strongly associated with a higher likelihood of severe and prolonged symptoms upon cessation [4]. Document the total duration of patient exposure in your studies.
Q: What is the recommended course of action if discontinuation symptoms occur? A: No specific protocol exists, but a logical approach would be:
Q: Where can I find the most updated information? A: For the latest and most detailed clinical data, including any emerging post-marketing information, it is best to consult the official prescribing information (if/when the drug is approved) or contact the sponsor (Otsuka Pharmaceutical) directly, as they hold the most comprehensive safety database [5].
| Outcome Measure | Centanafadine vs. Lisdexamfetamine | Key Findings |
|---|---|---|
| Safety (AE Risk Difference, percentage points) | Upper respiratory tract infection | -18.75* [1] |
| Insomnia | -12.47* [1] | |
| Dry mouth | -12.33* [1] | |
| Decreased appetite / Lack of appetite | -20.25* to -23.42* [1] [2] | |
| Efficacy (Score Difference) | AISRS/ADHD-RS Mean Change | +6.15 to +6.58 points* (Smaller reduction for this compound) [1] [2] |
Note: A negative risk difference indicates a lower risk with this compound. A positive score difference in efficacy indicates a smaller reduction in symptom scores for this compound. AISRS: Adult ADHD Investigator Symptom Rating Scale; ADHD-RS: ADHD Rating Scale. [1] [3] [2]
MAIC is a statistical technique used to estimate comparative treatment effects when head-to-head randomized controlled trials are not available [4] [5]. It enhances the comparability of populations from different clinical trials by weighting individual patient data (IPD) from one trial to match the aggregate baseline characteristics of another trial [3] [4].
Typical Workflow of a MAIC Analysis The diagram below illustrates the general process, as applied in the this compound comparisons.
The core of the methodology involves calculating propensity scores and using them to assign weights to each patient in the IPD cohort. These weights are calculated so that the weighted distribution of the selected baseline characteristics in the IPD cohort matches the distribution published for the aggregate comparator cohort [3] [4]. Once the populations are balanced, the outcomes of interest can be compared.
The cited MAIC studies followed the standardized protocol outlined above [1] [3] [2].
MAIC provides valuable comparative evidence in the absence of head-to-head trials, but it is crucial to interpret its results with an understanding of its inherent limitations.
The available MAIC evidence positions this compound as a potentially useful treatment option for adults with ADHD, particularly where tolerability of stimulants is a concern. The decision between this compound and lisdexamfetamine would involve a trade-off between the favorable safety profile of this compound and the superior efficacy of lisdexamfetamine [1] [3].
| Comparison Aspect | Centanafadine vs. Atomoxetine |
|---|---|
| Overall Efficacy | Non-different (no statistically significant difference) [1] [2] [3] |
| Change in AISRS/ADHD-RS Score (vs. Atomoxetine) | Difference: -1.60 points (p=0.21) [1] |
| Overall Safety Profile | Significantly better for several adverse events (AEs) [2] [3] |
| Key Adverse Event Risk Differences | Risk Difference (Percentage Points) |
|---|---|
| Nausea | -26.18 [1] / -18.64 [2] [3] |
| Dry Mouth | -25.07 [1] / -17.44 [2] [3] |
| Fatigue | -13.95 [1] / -9.21 [2] [3] |
| Erectile Dysfunction | -6.76 [2] [3] |
| Lack of Appetite | -6.71 [2] [3] |
| Urinary Hesitation | -5.84 [2] [3] |
Note: A negative risk difference indicates a lower incidence with this compound compared to atomoxetine. Different studies reported slightly varying risk differences for the same adverse event [1] [2] [3].
MAIC is a validated methodology used to compare treatments when head-to-head clinical trials are unavailable. It balances patient characteristics across studies to reduce confounding factors [2] [4].
Data Sources
Methodology and Workflow The core of the MAIC involves reweighting the this compound patient population to match the baseline characteristics of the atomoxetine trial population. The following diagram illustrates this process.
Key Steps:
The differing safety and efficacy profiles stem from distinct pharmacological mechanisms.
The diagram below contrasts these mechanisms.
| Adverse Event | Risk Difference with Centanafadine vs. Viloxazine ER (Percentage Points) | Statistical Significance (p < 0.05) |
|---|---|---|
| Fatigue | -11.07 [1] | Yes |
| Insomnia | -10.67 [1] | Yes |
| Nausea | -7.57 [1] | Yes |
| Constipation | -4.63 [1] | Yes |
| Efficacy (AISRS/ADHD-RS Score Change) | No statistically significant difference [1] | No |
The table shows that this compound is associated with a significantly lower risk for several common adverse events compared to viloxazine ER. The efficacy, measured by the reduction in ADHD symptom scores, was found to be comparable between the two treatments [1].
The comparative data comes from a Matching-Adjusted Indirect Comparison (MAIC), a validated statistical method used when head-to-head clinical trials are not available [1].
The different safety profiles can be partly understood by their distinct mechanisms of action, as shown in the diagram below.
This diagram illustrates the core difference:
For researchers and clinicians, the key takeaways are:
The following data is sourced from a phase 3, open-label, multicenter trial (NCT03605849) that evaluated the long-term profile of centanafadine SR in adults with ADHD [1] [2].
| Aspect | Details & Outcomes |
|---|---|
| Study Design | 52-week open-label, 10-day safety follow-up; 662 enrolled adults (653 treated), mean age 36.7 years [1]. |
| Dosage | This compound SR 400 mg total daily dose, administered twice daily [1]. |
| Primary Safety Results | • 61.4% reported ≥1 treatment-emergent adverse event (TEAE), mostly mild/moderate. • Most common TEAEs: Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%). • 12.3% discontinued due to TEAEs. • 1.8% experienced serious AEs; none deemed drug-related [1] [2]. | | Exploratory Efficacy Results | • AISRS total scores: Improved up to 57% from baseline. • CGI-S score: Improved by 1.5 points from baseline [1]. | | Conclusion | Demonstrates safety and effectiveness for long-term treatment of adult ADHD [1]. |
A matching-adjusted indirect comparison (MAIC) analysis provides insights into how this compound stacks up against established ADHD medications over 52 weeks, using data from the trial above and other long-term studies [3].
| Comparator | Efficacy Outcome (AISRS/ADHD-RS Score) | Key Safety Findings (Risk Difference vs. This compound) |
|---|---|---|
| Lisdexamfetamine | Significantly lower reduction for this compound (6.15-point difference; p<0.05) [3]. | Significantly lower risk with this compound for upper respiratory tract infection (-18.75 pp), insomnia (-12.47 pp), and dry mouth (-12.33 pp) [3]. |
| Methylphenidate | No statistically significant difference (1.75-point difference; p=0.13) [3]. | Significantly lower risk with this compound for decreased appetite (-20.25 pp), headache (-18.53 pp), and insomnia (-12.65 pp) [3]. |
| Atomoxetine | No statistically significant difference (1.60-point difference; p=0.21) [3]. | Significantly lower risk with this compound for nausea (-26.18 pp), dry mouth (-25.07 pp), and fatigue (-13.95 pp) [3]. |
For your evaluation of the evidence, here are the methodologies for the key studies cited.
This compound's mechanism and the structure of the key long-term trial can be visualized as follows.
This compound's Triple Reuptake Inhibition
52-Week Open-Label Safety Trial Workflow
The following table consolidates the primary efficacy results from two pivotal Phase 3 trials [1] [2] and a separate analysis involving children and adolescents [3].
| Population & Study Type | Treatment Group | Mean Change in AISRS/ADHD-RS-5 from Baseline | Difference vs. Placebo (LS Mean) | Effect Size vs. Placebo | Statistical Significance (P-value) |
|---|---|---|---|---|---|
| Adults (6-week trials) [1] [2] | Centanafadine 400 mg/day | -12.5 [3] | -2.74 to -4.47 [1] [2] | -0.24 to -0.40 [1] [2] | P < 0.05 to P = 0.001 [1] [2] |
| This compound 200 mg/day | -12.1 [3] | -3.16 to -4.01 [1] [2] | -0.28 to -0.37 [1] [2] | P = 0.019 to P = 0.002 [1] [2] | |
| Placebo | -8.1 [3] | -- | -- | -- | |
| Adolescents (6-week trial) [3] | This compound High-dose | -18.5 (on ADHD-RS-5) | Information Missing | Information Missing | Statistically significant vs. placebo [3] |
| Placebo | -14.2 (on ADHD-RS-5) | -- | -- | -- | |
| Children (6-week trial) [3] | This compound High-dose | -16.3 (on ADHD-RS-5) | Information Missing | Information Missing | Statistically significant vs. placebo [3] |
| Placebo | -10.8 (on ADHD-RS-5) | -- | -- | -- |
Indirect comparisons have been used to position this compound among existing ADHD treatments. The table below outlines findings from Matching-Adjusted Indirect Comparisons (MAIC) [4] [5].
| Comparison | Efficacy (AISRS/ADHD-RS Score Change) | Key Safety Findings (Risk Difference in Percentage Points) |
|---|---|---|
| vs. Methylphenidate [4] [5] | No statistically significant difference [4] [5] | Significantly lower risk of insomnia (-9.46 pp) and initial insomnia (-4.68 pp) [4]. Also lower risk of decreased appetite and headache [5]. |
| vs. Lisdexamfetamine [5] | Significantly smaller reduction with this compound (6.15-point difference; p<0.05) [5] | Significantly lower risk of upper respiratory tract infection, insomnia, and dry mouth [5]. |
| vs. Atomoxetine [5] | No statistically significant difference [5] | Significantly lower risk of nausea, dry mouth, and fatigue [5]. |
For researchers, the key methodological details of the cited adult trials are as follows [1] [2]:
The workflow of these core trials and their connection to the long-term safety study can be visualized as follows:
| Comparison | Efficacy (Mean Change in AISRS/ADHD-RS Score) | Key Safety Findings (Risk Difference in Percentage Points) |
|---|---|---|
| vs. Lisdexamfetamine | Smaller reduction than lisdexamfetamine (6.15-point difference; p<0.05) [1] | Significantly lower risk of: Lack of appetite (-23.42), Dry mouth (-19.27), Insomnia (-15.35) [2] |
| vs. Methylphenidate | No statistically significant difference (1.75-point difference; p=0.13) [1] | Significantly lower risk of: Decreased appetite (-20.25), Headache (-18.53), Insomnia (-12.65) [1] |
| vs. Atomoxetine | No statistically significant difference (1.60-point difference; p=0.21) [1] | Significantly lower risk of: Nausea (-26.18), Dry mouth (-25.07), Fatigue (-13.95) [1] |
| vs. Viloxazine ER | No statistically significant difference in the change in AISRS score [2] | Significantly lower risk of: Fatigue (-11.07), Insomnia (-10.67), Nausea (-7.57) [2] |
> Note on Scales: AISRS (Adult ADHD Investigator Symptom Rating Scale) and ADHD-RS (ADHD Rating Scale) are standard tools for assessing symptom severity in clinical trials. A higher score indicates more severe symptoms, so a larger negative change from baseline signifies greater improvement [1] [2].
The comparative data in the table above comes primarily from Matching-Adjusted Indirect Comparisons (MAICs), a validated statistical methodology used when head-to-head clinical trials are not available [1] [2].
Key Elements of the MAIC Workflow:
A systematic review highlights a critical challenge in interpreting ADHD trial results: there is no universal definition for "treatment response" [3]. The field uses various thresholds, most commonly a reduction in the ADHD-RS total score, but the specific cutoff varies:
While the exact percentage reduction for this compound is not specified in the results, one long-term open-label study noted that AISRS total scores improved up to 57% from baseline over 52 weeks, which would meet even the most stringent common thresholds for response [5].
For your work in developing comparison guides, the key takeaways are:
The tables below summarize the key findings from Matching-Adjusted Indirect Comparisons (MAICs), a validated statistical method used to compare treatments when head-to-head trial data is unavailable [1] [2].
Table 1: Long-Term Efficacy Comparison (up to 52 weeks) [1] This table shows the change in symptom severity, measured by the AISRS or ADHD-RS score (a lower score indicates improvement).
| Treatment Compared | Difference in Score Reduction vs. This compound (points) | Statistical Significance |
|---|---|---|
| Lisdexamfetamine | +6.15 (greater reduction) | p < 0.05 (Significant) |
| Methylphenidate | +1.75 (greater reduction) | p = 0.13 (Not significant) |
| Atomoxetine | +1.60 (greater reduction) | p = 0.21 (Not significant) |
Table 2: Long-Term Safety - Risk Differences for Common Adverse Events (AEs) [1] A negative risk difference means the AE was significantly less frequent with this compound.
| Adverse Event | This compound vs. Lisdexamfetamine | This compound vs. Methylphenidate | This compound vs. Atomoxetine |
|---|---|---|---|
| Decreased Appetite | -20.25 pp | -20.25 pp | - |
| Nausea | - | - | -26.18 pp |
| Dry Mouth | -12.33 pp | - | -25.07 pp |
| Insomnia | -12.47 pp | -12.65 pp | - |
| Headache | - | -18.53 pp | - |
| Fatigue | - | - | -13.95 pp |
> Interpretation Guide: "pp" stands for percentage points. For example, a risk difference of -20.25 pp for "decreased appetite" versus methylphenidate means that this side effect occurred in 20.25% fewer patients taking this compound compared to those taking methylphenidate [1].
Table 3: Short-Term Safety & Efficacy (4 weeks) vs. Methylphenidate [2]
| Outcome | Result with this compound | Statistical Significance |
|---|---|---|
| Efficacy (AISRS/ADHD-RS-5) | No significant difference | Not significant |
| Risk of Insomnia | 9.46 pp lower | Significant |
| Risk of Initial Insomnia | 4.68 pp lower | Significant |
The comparative data presented above is generated through the Matching-Adjusted Indirect Comparison (MAIC) methodology. The following diagram illustrates the workflow for one of these analyses, based on the long-term safety and efficacy study [1] [3].
The MAIC process involves several key steps to ensure a fair comparison [1]:
While a full cost-effectiveness analysis for this compound cannot be performed, recent evidence highlights a crucial component: the significant economic burden of adverse events associated with ADHD treatments.
A 2025 retrospective claims-based study found that adverse events in pediatric ADHD patients lead to substantial healthcare costs [4]. For example:
Given that this compound demonstrated a statistically significant lower incidence of many such AEs compared to common treatments, it has the potential to reduce these AE-related costs, which would be a critical factor in its future cost-effectiveness profile [1] [4].
Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI), making it a first-in-class investigational treatment for ADHD [1]. Its strongest affinity is for the norepinephrine transporter, followed by dopamine and serotonin [2].
The diagram below illustrates its proposed mechanism of action.
The following tables summarize the results of an indirect comparison that matched patient characteristics from a 52-week this compound trial with published data from trials of other common ADHD medications [3].
Efficacy Comparison: Change in ADHD Symptom Scores The efficacy was measured by the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) or ADHD Rating Scale (ADHD-RS) score.
| Medication | Performance vs. This compound | Statistical Significance |
|---|---|---|
| Lisdexamfetamine | 6.15-point greater score reduction | p < 0.05 (Significantly more effective) |
| Methylphenidate | 1.75-point greater score reduction | p = 0.13 (No significant difference) |
| Atomoxetine | 1.60-point greater score reduction | p = 0.21 (No significant difference) |
Safety Comparison: Risk Differences in Common Adverse Events Positive values indicate a higher risk with the comparator drug. All listed differences were statistically significant (p < 0.05).
| Comparator Drug | Adverse Event | Risk Difference (Percentage Points) |
|---|
| Lisdexamfetamine | Insomnia Dry Mouth Upper Respiratory Tract Infection | +12.47 +12.33 +18.75 | | Methylphenidate | Decreased Appetite Headache Insomnia | +20.25 +18.53 +12.65 | | Atomoxetine | Nausea Dry Mouth Fatigue | +26.18 +25.07 +13.95 |
The comparative data is supported by robust clinical trial programs. Key findings are summarized below.
Short-Term Efficacy (6-Week Pivotal Trials)
Long-Term Safety and Exploratory Efficacy (52-Week Open-Label Study)